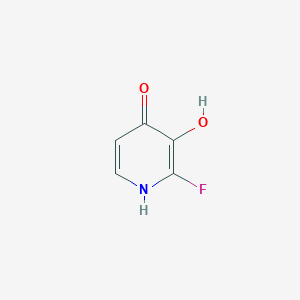

3,4-Dihydroxy-2-fluoropyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-3-hydroxy-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FNO2/c6-5-4(9)3(8)1-2-7-5/h1-2,9H,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODKOVUIYSCJPAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C(C1=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,4 Dihydroxy 2 Fluoropyridine and Analogues

Strategies for Introducing Fluorine into Pyridine (B92270) Systems

The synthesis of fluoropyridines, including analogues of 3,4-dihydroxy-2-fluoropyridine, relies on several key strategic approaches. These methods can be broadly categorized into nucleophilic, electrophilic, and radical pathways, as well as specialized techniques involving activated intermediates.

Nucleophilic aromatic substitution (SNAr) is a cornerstone for the synthesis of 2- and 4-fluoropyridines. nih.gov This pathway is effective because the electron-deficient nature of the pyridine ring facilitates attack by nucleophiles. The reaction involves the attack of a nucleophile on the electron-poor aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex. core.ac.ukmasterorganicchemistry.com Subsequent elimination of a leaving group restores aromaticity and yields the substituted product. core.ac.uk The presence of electron-withdrawing groups on the ring further accelerates this reaction. masterorganicchemistry.com

A common and effective SNAr strategy involves the displacement of suitable leaving groups at the 2- or 4-position of the pyridine ring by a fluoride (B91410) ion. acs.orgresearchgate.net Good leaving groups for this transformation include halogens (like chlorine and bromine) and nitro groups. acs.orgresearchgate.net

Displacement of Chloro Groups: The conversion of chloropyridines to fluoropyridines is a widely used method. However, these reactions often necessitate high temperatures. acs.org For example, 2-chloropyridine (B119429) can be converted to 2-fluoropyridine (B1216828) by reacting it with potassium bifluoride at temperatures ranging from 250 to 370°C. google.com The reaction of 2-fluoropyridine with sodium ethoxide in ethanol (B145695) is reported to be 320 times faster than the corresponding reaction of 2-chloropyridine, highlighting the higher reactivity of fluoropyridines in subsequent SNAr reactions. nih.govacs.org

Displacement of Nitro Groups: The nitro group is an excellent leaving group for SNAr reactions due to its strong electron-withdrawing nature. Fluorodenitration can often be achieved under milder conditions compared to the displacement of halogens. acs.orgmdpi.com Tetrabutylammonium fluoride (TBAF) has been shown to be an effective reagent for mediating this transformation under mild conditions. acs.org The reaction is generally effective for 2- or 4-nitropyridines. acs.org For instance, methyl 3-nitropyridine-4-carboxylate has been successfully converted to methyl 3-fluoropyridine-4-carboxylate in a 38% yield by refluxing with cesium fluoride (CsF) in dry dimethyl sulfoxide (B87167) (DMSO). mdpi.comnih.gov

| Precursor | Fluoride Source | Conditions | Product | Yield (%) | Reference |

| 2-Chloropyridine | KHF₂ | 275-325°C | 2-Fluoropyridine | High | google.com |

| 2-Nitropyridine | K[¹⁸F]F-K222 | Microwaves, 100W, 2 min, DMSO | 2-[¹⁸F]Fluoropyridine | 94 | researchgate.net |

| 4-Nitropyridine | K[¹⁸F]F-K222 | Microwaves, 100W, 2 min, DMSO | 4-[¹⁸F]Fluoropyridine | 72 | researchgate.net |

| Methyl 3-nitro-4-pyridylcarboxylate | CsF | Reflux, 1.5 h, DMSO | Methyl 3-fluoropyridine-4-carboxylate | 38 | mdpi.com |

The rate and regioselectivity of SNAr reactions on pyridine rings are heavily influenced by the electronic properties and positions of other substituents on the ring. masterorganicchemistry.comresearchgate.net

Electronic Effects: Electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), or carbonyl groups activate the pyridine ring towards nucleophilic attack, especially when positioned ortho or para to the leaving group. masterorganicchemistry.comharvard.edu This is because they can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. masterorganicchemistry.com Consequently, the SNAr of p-nitrophenyl fluoride is significantly faster than that of m-nitrophenyl fluoride. masterorganicchemistry.com Conversely, electron-donating groups (EDGs) generally decrease the reaction rate by destabilizing the negatively charged intermediate. researchgate.net

Steric and Positional Effects: The position of the substituent relative to the leaving group is crucial. For SNAr to proceed efficiently, particularly for less activated systems like 3-nitropyridines, the presence of additional activating EWGs is often necessary. acs.org For example, 3-nitropyridines require attendant electron-withdrawing groups for fluorodenitration to proceed effectively. acs.org In 3-substituted 2,6-dichloropyridines, bulky substituents at the 3-position can direct nucleophilic attack towards the 6-position. researchgate.net For instance, using 3-cyano or 3-trifluoromethyl substituents favors the formation of the 6-substituted isomer. researchgate.net

While nucleophilic substitution is common for electron-deficient pyridines, electrophilic and radical fluorination methods provide alternative pathways.

Electrophilic Fluorination: This approach involves the use of reagents that deliver an electrophilic fluorine (F⁺) source, such as N-fluoropyridinium salts or Selectfluor. beilstein-journals.orgescholarship.org Electrophilic fluorination is generally more challenging for electron-poor heterocycles like pyridine unless the ring is sufficiently activated with electron-donating groups. escholarship.org The development of stable and easy-to-handle N-F fluorinating agents has been a significant breakthrough, enabling a broader range of applications in organofluorine chemistry. beilstein-journals.org

Radical Fluorination: This method utilizes a fluorine radical (F•) source. escholarship.org Radical reactions can sometimes offer different selectivity compared to ionic pathways. For instance, the reaction of pyridine with a trifluoromethyl radical source can result in a mixture of 2-, 3-, and 4-trifluoromethylated products, highlighting the challenge in controlling regioselectivity. chemrxiv.org A method using silver(II) fluoride (AgF₂) has been developed for the site-selective fluorination of pyridines and diazines at the position adjacent to the nitrogen atom under ambient conditions. researchgate.net This approach is notable for its mild conditions and broad applicability. researchgate.net

The conversion of pyridine to its N-oxide derivative is a powerful strategy to alter the ring's electronic properties and reactivity. Pyridine N-oxides can be readily prepared and serve as versatile intermediates for the synthesis of fluoropyridines. acs.orgnih.govacs.org

This method allows for the regioselective conversion of pyridine N-oxides into 2-pyridyltrialkylammonium salts under mild, metal-free conditions. acs.orgnih.govacs.org These salts are effective precursors for the synthesis of 2-fluoropyridines. acs.orgnih.govacs.org For example, the reaction of 3-substituted pyridine N-oxides is highly regioselective, with fluorination occurring exclusively at the position para to the existing substituent. acs.org A novel approach has also demonstrated the direct fluorination of a pyridine N-oxide to produce a meta-fluorinated pyridine; specifically, 3-bromo-4-nitropyridine (B1272033) N-oxide was fluorinated to yield 3-fluoro-4-nitropyridine (B80604) N-oxide at room temperature. researchgate.netnih.govrsc.org This represents a significant advancement, as meta-fluorination of pyridines is typically challenging. nih.govrsc.org

Nucleophilic Aromatic Substitution (SNAr) Approaches to Fluoropyridines

Synthesis of Dihydroxypyridine Scaffolds

The creation of a dihydroxypyridine framework, particularly one with adjacent (vicinal) hydroxyl groups, is a foundational step toward the target molecule. This involves either the direct introduction of hydroxyl groups onto a pre-existing pyridine ring or the construction of the ring with the hydroxyl functionalities already incorporated.

Methods for Vicinal Diol Formation on Pyridine Rings

The direct formation of a vicinal diol on an aromatic pyridine ring is a synthetic challenge due to the inherent stability of the aromatic system. Standard dihydroxylation methods are typically applied to non-aromatic carbon-carbon double bonds. A common strategy involves the syn-dihydroxylation of an alkene using reagents like osmium tetroxide or a cold, dilute solution of potassium permanganate. libretexts.org In the context of pyridine synthesis, this would necessitate starting with a precursor containing a double bond, such as a dihydropyridine (B1217469) or a vinyl-substituted pyridine.

Alternatively, vicinal diols can serve as starting materials for building fused heterocyclic systems. For instance, the ruthenium complex-catalyzed N-heterocyclization of 2-aminopyridines with vicinal-diols provides a pathway to various imidazo[1,2-a]pyridines, demonstrating the utility of diols as synthons in pyridine chemistry. oup.com Another approach involves the oxidation of eugenol (B1671780) derivatives, first through esterification and then oxidation with potassium permanganate, to produce vicinal diol derivatives, which could then potentially be used in further ring-forming reactions. researchgate.net

Multi-Component Reactions in Pyridone and Dihydropyridone Synthesis

Multi-component reactions (MCRs) are highly efficient one-pot processes that combine three or more reactants to form a complex product, minimizing waste and simplifying synthetic procedures. bohrium.com They are particularly powerful for generating pyridone and dihydropyridone scaffolds, which can be precursors to dihydroxypyridines.

The Hantzsch dihydropyridine synthesis, first reported in 1881, is a classic MCR that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.org This reaction produces 1,4-dihydropyridines (1,4-DHPs), which are themselves an important class of compounds and can be oxidized to form the corresponding pyridine ring. wikipedia.org Modern variations of this reaction have been developed using green chemistry principles, employing water as a solvent or using microwave irradiation to improve yields and reaction times. wikipedia.org

More contemporary MCRs allow for the synthesis of a wide variety of substituted pyridone and dihydropyridone structures. For example, a four-component reaction (4-CR) using Meldrum's acid, a β-keto-ester derivative, an aromatic aldehyde, and ammonium acetate yields 3,4-dihydro-2(1H)-pyridones (3,4-DHPo). mdpi.com The higher acidity of Meldrum's acid compared to the β-keto-ester is key to directing the reaction towards the pyridone ring instead of a 1,4-dihydropyridine (B1200194). mdpi.com

Below is a table summarizing various MCRs for the synthesis of these scaffolds.

| Reaction Name/Type | Reactants | Catalyst/Conditions | Product Scaffold |

| Hantzsch Synthesis | Aldehyde, β-ketoester (2 equiv.), Ammonium Acetate | Heat, various catalysts | 1,4-Dihydropyridine |

| 4-CR for Dihydropyridones | Meldrum's acid, β-keto-ester, Aromatic Aldehyde, Ammonium Acetate | Solvent or solvent-free | 3,4-Dihydro-2(1H)-pyridone mdpi.com |

| L-Proline Catalyzed 3-CR | Heterocyclic Aldehydes, β-ketoesters, Ammonium Acetate | L-Proline, Ethanol | 1,4-Dihydropyridine tandfonline.com |

| Ni-Chitosan Catalyzed 3-CR | Primary Amine, Dialkyl but-2-ynedioate, Cinnamaldehyde | Ni-chitosan nanocatalyst, Ultrasonic irradiation | C5-C6-unsubstituted 1,4-Dihydropyridine beilstein-journals.org |

| 4-CR for Spiro-pyridines | Benzohydrazide, Acetylenedicarboxylate, Isatin, Malononitrile | Triethylamine, Ethanol | Spiro[indoline-3,4'-pyridine] beilstein-journals.org |

Convergent and Divergent Synthetic Routes to this compound

The assembly of a multi-substituted molecule like this compound can be approached through two main strategic paradigms: convergent synthesis and divergent synthesis. A convergent approach would involve preparing key fragments of the molecule separately before combining them in a late-stage step. A divergent approach would begin with a common intermediate that is then elaborated in different ways to produce a range of analogues. The preparation of chiral hexahalogeno-4,4'-bipyridines illustrates this, using a convergent dimerization of trihalopyridines and a divergent route involving regioselective halogenation of a core structure. researchgate.net

Sequential Functionalization Strategies

Sequential functionalization involves the stepwise introduction of substituents onto a core structure. This strategy relies on the ability to control the order and position of reactions. A powerful tandem strategy involves C–H bond fluorination followed by nucleophilic aromatic substitution (SNAr). nih.govacs.org In this sequence, a C-H bond on the pyridine ring is first converted to a C-F bond. The newly installed fluorine can then act as a leaving group, allowing for the introduction of other nucleophiles, such as oxygen-based nucleophiles to form hydroxyl groups, under mild conditions. nih.govacs.org

Another sophisticated approach to sequential functionalization is the concept of "regioexhaustive substitution." This method uses protective groups to direct metallation (and subsequent reaction with an electrophile) to each vacant position on a pyridine ring one by one. researchgate.net For example, a trimethylsilyl (B98337) group can be used to block a reactive site, forcing metallation to occur at a different position. researchgate.net This allows for the controlled, stepwise construction of a polysubstituted pyridine.

The differential reactivity of various halogens also enables selective functionalization. In polyhalogenated aromatics containing fluorine, metal-catalyzed cross-coupling reactions typically favor reacting with heavier halogens (I > Br > Cl) over fluorine, while nucleophilic aromatic substitution (SNAr) preferentially occurs at the C-F bond. nih.gov This chemoselectivity allows for a sequence where a Suzuki or Negishi coupling could be performed at a C-Cl site, leaving a C-F bond intact for a later SNAr reaction.

One-Pot Synthetic Procedures

One-pot procedures combine multiple reaction steps in a single flask without isolating intermediates, offering significant improvements in efficiency and resource conservation. Several one-pot methods have been developed for the synthesis of substituted fluoropyridines.

One notable example is a one-pot synthesis of 3-fluoropyridines that begins with the photoredox-mediated coupling of α,α-difluoro-β-iodoketones and silyl (B83357) enol ethers. acs.orgresearchgate.netorganic-chemistry.org The resulting intermediate is then condensed with ammonium acetate in the same pot to form the 3-fluoropyridine (B146971) ring, providing a streamlined route from two simple ketone-derived components. acs.orgresearchgate.net

More complex one-pot sequences have also been engineered. A four-step, one-pot procedure has been reported for the synthesis of fused benzofuropyridines starting from fluoropyridines. ljmu.ac.uk This process involves a sequence of directed ortho-lithiation, zincation, Negishi cross-coupling, and an intramolecular SNAr cyclization, all performed in a single reaction vessel to rapidly build molecular complexity. ljmu.ac.uk

| Procedure | Key Steps | Starting Materials | Product |

| Photoredox-Mediated Synthesis | Photoredox coupling, Condensation | α,α-Difluoro-β-iodoketones, Silyl enol ethers, Ammonium acetate | 3-Fluoropyridines acs.orgresearchgate.net |

| Benzofuropyridine Synthesis | ortho-Lithiation, Zincation, Negishi cross-coupling, Intramolecular SNAr | Fluoropyridines, 2-Bromophenyl acetates | Benzofuropyridines ljmu.ac.uk |

| Spiro-pyridine Synthesis | Michael addition, Cyclization | Benzohydrazide, Acetylenedicarboxylate, Isatin, Malononitrile | 1-Benzamidospiro[indoline-3,4'-pyridines] beilstein-journals.org |

Chemo- and Regioselectivity in the Synthesis of Substituted Fluoropyridines

The successful synthesis of a specific isomer of a polysubstituted pyridine hinges on controlling the chemo- and regioselectivity of the reactions. Chemoselectivity involves differentiating between similar functional groups, while regioselectivity concerns the position at which a reaction occurs.

In the synthesis of fluoropyridines, chemoselectivity is often demonstrated in reactions of polyhalogenated precursors. As mentioned, there is a general trend where C-F bonds are the most reactive in nucleophilic aromatic substitution (SNAr) but the least reactive in many transition-metal-catalyzed cross-coupling reactions. nih.gov This predictable difference in reactivity allows for the selective functionalization of one halogen over another. For instance, in a molecule with both a chlorine and a fluorine atom, a palladium-catalyzed Suzuki coupling can be performed at the C-Cl bond, followed by an SNAr reaction with a nucleophile at the C-F bond. nih.govnih.gov

Regioselectivity is governed by the electronic and steric properties of the substituents already on the pyridine ring. The fluorine atom itself can act as a directing group. For example, the acidifying effect of an ortho-fluorine can direct deprotonation and subsequent functionalization to the adjacent C3 position. nih.gov The site-selectivity of C-H fluorination is also a key consideration; 3-substituted pyridines often undergo fluorination with AgF₂ preferentially at the 2-position. nih.gov

The choice of catalyst and ligands can have a profound impact on regioselectivity. In a study on the hydrodefluorination (HDF) of pentafluoropyridine (B1199360) using ruthenium catalysts, the choice of N-heterocyclic carbene (NHC) ligand dramatically altered the outcome. acs.org A catalyst with an IPr ligand favored HDF at the ortho-position, while a catalyst with a less bulky IMes ligand switched the selectivity to favor HDF at the para-position. acs.org This highlights how subtle changes to the catalytic system can be used to steer a reaction towards the desired constitutional isomer.

Development of Novel Reagents and Catalytic Systems for Its Synthesis

The synthesis of fluorinated pyridines, a critical structural motif in medicinal chemistry, has seen significant advancements through the development of innovative reagents and catalytic systems. While specific methodologies for the direct synthesis of this compound are not extensively documented in publicly available research, the progress made in the synthesis of its analogues provides a foundational framework. These modern synthetic strategies offer potential pathways that could be adapted for the preparation of this compound. Key developments include metal-catalyzed cross-coupling reactions, the use of novel fluorinating agents, and metal-free approaches.

Rhodium(III)-Catalyzed C-H Functionalization for 3-Fluoropyridine Analogues

A significant breakthrough in the synthesis of substituted 3-fluoropyridines involves the use of rhodium(III) catalysis. nih.gov This method facilitates a one-step synthesis from readily available α-fluoro-α,β-unsaturated oximes and alkynes through a C-H functionalization pathway. nih.gov The catalytic system, typically employing a [Cp*RhCl₂]₂/metal acetate salt, has demonstrated efficacy in creating a diverse range of multi-substituted 3-fluoropyridines. nih.gov

This approach is notable for its high regioselectivity, especially when coupling with terminal alkynes, which yields single regioisomers of the 3-fluoropyridine products. nih.gov The reactions are often convenient to set up, even in the air on a benchtop, highlighting the robustness of the catalytic system. nih.gov

Table 1: Rh(III)-Catalyzed Synthesis of 3-Fluoropyridine Analogues

| Entry | α-Fluoro-α,β-unsaturated Oxime | Alkyne | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 1a | Phenylacetylene | 3-Fluoro-2,5-diphenylpyridine | Not Observed |

| 2 | 1a | 1-Hexyne | 5-Butyl-3-fluoro-2-phenylpyridine | 85 |

| 3 | 1b | 1-Hexyne | 5-Butyl-3-fluoro-2-(p-tolyl)pyridine | 88 |

| 4 | 1c | Diphenylacetylene | 3-Fluoro-2,4,5-triphenylpyridine | 92 |

This table presents selected data on the synthesis of 3-fluoropyridine analogues using a Rh(III)-catalyzed approach. The yields are based on the mass balance of pure material after column chromatography. nih.gov

The successful application of this methodology to synthesize a variety of 3-fluoropyridine analogues suggests its potential for adaptation for more complex structures, including those with hydroxyl substitutions, although this would require further investigation into substrate compatibility and reaction conditions.

Metal-Free Synthesis of 2-Fluoropyridine Analogues from Pyridine N-Oxides

In the realm of 2-fluoropyridine synthesis, a notable advancement is the development of a metal-free approach that utilizes readily available pyridine N-oxides. acs.orgacs.orgnih.govsnmjournals.org This method involves the regioselective conversion of pyridine N-oxides into 2-pyridyltrialkylammonium salts, which serve as versatile and isolable intermediates. acs.orgnih.gov These salts can then be effectively converted to the corresponding 2-fluoropyridines under mild conditions. acs.orgnih.gov

This strategy offers several advantages, including the use of inexpensive reagents, broad functional group compatibility, and the avoidance of transition metals. acs.org The activation of the pyridine N-oxide with reagents like tosyl anhydride (B1165640) (Ts₂O) in the presence of a trialkylamine leads to the formation of the key trialkylammonium salt intermediate. acs.org Subsequent nucleophilic fluorination, for instance with potassium fluoride, yields the desired 2-fluoropyridine. acs.org This method has also been successfully applied in the context of ¹⁸F-labeling for positron emission tomography (PET) tracers. acs.orgnih.govsnmjournals.org

Table 2: Synthesis of 2-Fluoropyridine Analogues via Pyridyltrialkylammonium Salts

| Entry | Pyridine N-Oxide | Product (2-Fluoropyridine Analogue) | Yield (%) |

|---|---|---|---|

| 1 | 4-Methylpyridine N-oxide | 2-Fluoro-4-methylpyridine | 75 |

| 2 | 3-Chloropyridine N-oxide | 3-Chloro-2-fluoropyridine | 80 |

| 3 | 3,5-Dichloropyridine N-oxide | 3,5-Dichloro-2-fluoropyridine | 65 |

| 4 | 4-(Trifluoromethyl)pyridine N-oxide | 2-Fluoro-4-(trifluoromethyl)pyridine | 58 |

This table showcases the synthesis of various 2-fluoropyridine analogues from their corresponding N-oxides via a metal-free, two-step process. Yields are for the final fluorinated product. acs.org

Given that this method tolerates various substituents, it presents a promising avenue for the synthesis of hydroxylated 2-fluoropyridines, provided that appropriate protection strategies for the hydroxyl groups are employed.

Novel Electrophilic Fluorinating Reagents

The development of new electrophilic fluorinating agents has significantly impacted the synthesis of organofluorine compounds. wikipedia.orgnih.gov Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are widely used due to their stability and ease of handling compared to gaseous fluorine. wikipedia.orgnih.gov These reagents enable the direct introduction of fluorine to a variety of nucleophilic substrates, including enolates and other carbanions. wikipedia.org

While direct electrophilic fluorination of a dihydroxypyridine ring to produce this compound would likely be challenging due to the reactivity of the hydroxyl groups and the electron-rich nature of the ring, these reagents are crucial in multi-step synthetic sequences. They can be used to fluorinate precursors which are then elaborated to the final target molecule. The choice of reagent and reaction conditions is critical to control regioselectivity and avoid unwanted side reactions. wikipedia.orgnih.gov

The continuous evolution of catalytic systems and fluorinating reagents provides an expanding toolkit for synthetic chemists. The adaptation of these advanced methodologies to the specific challenge of synthesizing this compound will depend on careful strategic planning, including the use of protecting groups and optimization of reaction conditions to accommodate the sensitive hydroxyl functionalities.

Reactivity and Reaction Mechanisms of 3,4 Dihydroxy 2 Fluoropyridine

Nucleophilic Reactivity of the Pyridine (B92270) Ring System

The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org This reactivity is particularly pronounced at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. wuxibiology.com The presence of a fluorine atom at the 2-position of 3,4-dihydroxy-2-fluoropyridine further enhances this susceptibility to nucleophilic attack.

Substituent Effects on Nucleophilic Aromatic Substitution at the Fluorine Position

The fluorine atom at the 2-position of a pyridine ring is an excellent leaving group for nucleophilic aromatic substitution, significantly more so than other halogens. nih.govacs.org The high electronegativity of fluorine accelerates SNAr reactions of pyridines and diazines. nih.gov For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is 320 times faster than the corresponding reaction of 2-chloropyridine (B119429). nih.govacs.orgepfl.ch This enhanced reactivity allows for SNAr reactions to occur under milder conditions, which is advantageous for the synthesis of complex molecules with various functional groups. nih.gov

The rate and regioselectivity of nucleophilic substitution on the pyridine ring are also influenced by other substituents. Electron-withdrawing groups generally increase the reactivity towards nucleophiles. rsc.org For example, a trifluoromethyl group enhances the reactivity more than a single halogen atom. epfl.ch The position of the substituent is also critical. Substituents at the 4-position primarily exert their inductive effect, while at the 3-position, this effect can be moderated by steric hindrance. epfl.ch Interestingly, most 5-substituents increase the rate of nucleophilic substitution at the 2-position. epfl.ch A notable exception is a fluorine atom at the 5-position, which can retard the reaction, possibly due to lone-pair repulsion with the developing negative charge in the transition state. thieme-connect.com

| Substrate | Relative Rate (krel) | Reference |

|---|---|---|

| 2-Fluoropyridine | 320 | nih.govacs.orgepfl.ch |

| 2-Chloropyridine | 1 | nih.govacs.orgepfl.ch |

Influence of Hydroxyl Groups on Ring Activation

Hydroxyl groups can have a dual influence on the reactivity of the pyridine ring. Through resonance, a hydroxyl group can donate electron density to the ring, which would generally deactivate it towards nucleophilic attack. rsc.org However, under certain conditions, particularly when the hydroxyl group is deprotonated, it can have a deactivating effect on adjacent functionalities. For instance, in formyl pyridine derivatives, an adjacent deprotonated hydroxyl group deactivates the carbonyl group towards water or alcohol addition. rsc.orgrsc.org This deactivation is attributed more to resonance donation than to intramolecular hydrogen bonding. rsc.org

Conversely, the electron-donating nature of hydroxyl groups can be important for stabilizing intermediates in certain reactions. rsc.orgresearchgate.net In the context of this compound, the precise impact of the 3- and 4-hydroxyl groups on the nucleophilic substitution at the 2-position would depend on the reaction conditions, particularly the pH, which governs the protonation state of the hydroxyl groups.

Electrophilic Reactivity and Aromatic Substitution Patterns

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. numberanalytics.com When such reactions do occur, they typically proceed at the 3- and 5-positions. The presence of activating groups, such as hydroxyl groups, can facilitate electrophilic substitution. Hydroxyl groups are activating and ortho-, para-directing. numberanalytics.com In this compound, the 3- and 4-hydroxyl groups would be expected to activate the ring towards electrophilic attack. The directing effects of these two hydroxyl groups and the fluorine atom would collectively determine the regioselectivity of any electrophilic substitution. The fluorine atom is generally a deactivating group but is ortho-, para-directing. The interplay of these substituent effects would likely lead to complex substitution patterns.

Tautomerism Studies and Their Impact on Reactivity Profiles

Hydroxypyridines can exist in tautomeric forms, primarily as pyridinol and pyridone structures. wikipedia.org For this compound, several tautomers are possible. The equilibrium between these tautomers is influenced by factors such as the solvent and the presence of other substituents. wikipedia.orgpublish.csiro.au For example, studies on 2,6-dihydroxypyridine (B1200036) show that the pyridone form is predominant in polar solvents like water and ethanol. wikipedia.org

Theoretical studies on the related 2,3-dihydroxypyridine (B124209) (DHP) indicate that the keto form is the most stable tautomer. nih.gov Similarly, for 3-hydroxy-pyridin-4-one, the hydroxypyridinone structure is slightly more stable than the o-dihydroxypyridine form, with aromaticity and intramolecular hydrogen bonding being key stabilizing factors. tandfonline.com The tautomeric equilibrium is crucial as it directly impacts the molecule's reactivity. For instance, the different tautomers will exhibit distinct nucleophilic and electrophilic characteristics, as well as different hydrogen bonding capabilities. acs.org The predominant tautomer under specific reaction conditions will dictate the reaction pathway.

Acid-Base Properties and Protonation Equilibria

The acid-base properties of this compound are determined by the pKa values of the pyridine nitrogen and the two hydroxyl groups. The fluorine atom, being highly electronegative, is expected to have a significant inductive effect, influencing the pKa values. acs.org Fluorination generally leads to a decrease in the basicity of the pyridine nitrogen. acs.orgscimarina.org

The protonation and deprotonation equilibria are pH-dependent and can be studied using techniques like potentiometry and spectrophotometry. cdnsciencepub.comrsc.org For 2,3-dihydroxypyridine, three distinct protonation equilibria have been identified. cdnsciencepub.com The loss of each proton significantly affects the UV absorption spectrum. rsc.org The specific pKa values for this compound would determine the charge state of the molecule at a given pH, which in turn would profoundly affect its reactivity and its ability to interact with other molecules, including metal ions. rsc.org

| Compound | Calculated pKa | Reference |

|---|---|---|

| ortho-Hydroxy (3) | 6.5 | acs.org |

| ortho-Hydroxy (5) | 6.1 | acs.org |

| para-Hydroxy (9) | 6.9 | acs.org |

Chelation Chemistry Involving Vicinal Diol Moiety

The 3,4-dihydroxy substitution pattern on the pyridine ring, also known as an ortho-dihydroxypyridine or catechol-like moiety, is a well-known motif for metal chelation. tandfonline.com These vicinal diols are effective bidentate ligands for a variety of metal ions, including iron(III), aluminum(III), and gallium(III). a2bchem.com The 3-hydroxy-4-pyridinone (3,4-HP) structure, a potential tautomer of 3,4-dihydroxypyridine, is particularly recognized for its strong and selective iron-chelating properties. researchgate.netnih.gov

Derivatives of 3-hydroxypyridin-4-one form stable, neutral 3:1 complexes with iron(III) cations. nih.gov The stability of these complexes is a key feature in their application. The tautomeric form of the ligand plays a significant role in its coordinating ability. For instance, the tautomeric change to the catechol form can enhance the pFe³⁺ value. rsc.org The chelation chemistry of this compound is therefore expected to be rich, with the potential to form stable complexes with various metal ions, a property that is highly dependent on the pH and the predominant tautomeric form.

Oxidative and Reductive Transformation Pathways

The dual nature of the compound, possessing both easily oxidizable hydroxyl groups and a reducible aromatic system, gives rise to distinct and competing transformation pathways under different conditions.

The 3,4-dihydroxy substitution pattern makes the pyridine ring highly susceptible to oxidation, with two primary outcomes: oxidation of the hydroxyl groups to form a quinone-like species or enzymatic cleavage of the aromatic ring.

Chemical and Electrochemical Oxidation

The catechol moiety of this compound is the most probable site for initial oxidation. Under chemical or electrochemical conditions, it is expected to undergo a two-electron, two-proton oxidation to form a highly reactive intermediate, 2-fluoro-pyridine-3,4-dione . This electrophilic o-quinone species is anticipated to be unstable and prone to subsequent reactions, such as dimerization or nucleophilic attack by other species present in the medium.

Studies on the anodic oxidation of the analogous compound 2,3-dihydroxypyridine have shown that it generates reactive intermediates that can be trapped, supporting the hypothesis of a transient quinone-like species being formed. researchgate.net The presence of the electron-withdrawing fluorine atom at the C-2 position would likely increase the electrophilicity of the quinone intermediate, making it even more susceptible to follow-on reactions.

Enzymatic Oxidation and Ring Cleavage

In biological systems, the most prominent oxidative pathway for dihydroxypyridines is enzymatic ring cleavage, a critical step in microbial degradation. Research on Agrobacterium sp. has demonstrated that pyridine-3,4-diol (B75182) (3,4-dihydroxypyridine) is metabolized by a dioxygenase enzyme. capes.gov.br This enzyme catalyzes the oxidative cleavage of the pyridine ring between the C-2 and C-3 positions, consuming one mole of O₂ and leading to the formation of acyclic products. capes.gov.br The initial product identified is 3-formiminopyruvate , which is subsequently hydrolyzed to 3-formylpyruvate and then to pyruvate (B1213749) and formate (B1220265). capes.gov.br

Similarly, the biodegradation of 2,5-dihydroxypyridine (B106003) in Pseudomonas putida KT2440 is initiated by 2,5-dihydroxypyridine dioxygenase (NicX), a non-heme iron oxygenase that also performs ring-opening degradation. nih.govacs.org It is highly probable that this compound would be a substrate for analogous dioxygenase enzymes, leading to the cleavage of its aromatic ring. The fluorine substituent at C-2 would undoubtedly influence the rate and regioselectivity of the enzymatic attack.

| Pathway | Substrate | Reagents/Enzymes | Key Intermediate/Product | Reference |

|---|---|---|---|---|

| Chemical/Electrochemical Oxidation | This compound (Predicted) | Chemical Oxidants / Anodic Potential | 2-Fluoro-pyridine-3,4-dione | researchgate.net |

| Enzymatic Ring Cleavage | Pyridine-3,4-diol | Pyridine-3,4-diol dioxygenase (from Agrobacterium sp.) | 3-Formiminopyruvate | capes.gov.br |

| Enzymatic Ring Cleavage | 2,5-Dihydroxypyridine | 2,5-Dihydroxypyridine dioxygenase (NicX) | N-Formylmaleamic acid | nih.govacs.org |

| Enzymatic Hydroxylation | 4-Hydroxypyridine | 4-Hydroxypyridine-3-hydroxylase (requires NADH/NADPH, O₂) | Pyridine-3,4-diol | nih.govportlandpress.com |

Reductive processes can target either the pyridine ring itself, leading to saturation, or the carbon-fluorine bond, resulting in defluorination.

Catalytic Hydrogenation

The pyridine ring can be fully reduced to a piperidine (B6355638) ring through catalytic hydrogenation. This typically involves the use of transition metal catalysts such as Palladium, Platinum, or Rhodium on a carbon support under a hydrogen atmosphere. The reaction would convert this compound into 2-fluoro-3,4-dihydroxypiperidine . The stereochemistry of the resulting hydroxyl and fluoro groups on the saturated ring would depend on the specific catalyst and reaction conditions employed. Under more forcing conditions, this process could potentially be accompanied by the cleavage of the C-F bond.

Reductive Defluorination

A significant reaction pathway for fluorinated aromatic compounds is hydrodefluorination (HDF), where the C-F bond is cleaved and replaced by a C-H bond. This transformation can be achieved using various methods:

Reducing Metal Complexes : Low-valent metal silylamides of chromium, manganese, iron, and cobalt have been shown to react with fluoropyridines, leading to C-F bond cleavage. nih.gov

Catalytic Transfer Hydrogenation : Iridium-based catalysts have demonstrated high efficiency in the regioselective defluorination of polyfluoroarenes using a hydrogen donor like potassium formate (HCOOK). mdpi.com This method often shows high selectivity for the C-F bond at the position para to a ring substituent, suggesting a nucleophilic aromatic substitution (SNAr) type mechanism. mdpi.com

Applying this to this compound, reductive defluorination would yield 3,4-dihydroxypyridine (also known as pyridine-3,4-diol). This process offers a direct route to remove the fluorine atom while preserving the dihydroxypyridine core.

| Pathway | Reagents/Catalysts | Expected Product | Reference |

|---|---|---|---|

| Catalytic Hydrogenation (Ring Reduction) | H₂, Pd/C or PtO₂ | 2-Fluoro-3,4-dihydroxypiperidine | rsc.org |

| Reductive Defluorination (HDF) | Iridium catalyst, HCOOK or other H-donors | 3,4-Dihydroxypyridine | mdpi.com |

| Reductive Defluorination (HDF) | Reducing metal complexes (e.g., Cr(I), Co(I)) | 3,4-Dihydroxypyridine | nih.gov |

Derivatization and Functionalization Strategies for 3,4 Dihydroxy 2 Fluoropyridine

Selective Functionalization of Hydroxyl Groups

The two hydroxyl groups at the C3 and C4 positions resemble a catechol moiety, and their similar pKa values make selective functionalization challenging. The ability to selectively modify one hydroxyl group over the other is crucial for creating diverse analogs. sci-hub.se Key strategies involve exploiting subtle differences in steric hindrance or electronic properties, or by employing protecting groups.

Common functionalizations of the hydroxyl groups include O-alkylation to form ethers and O-acylation to form esters.

O-alkylation: The regioselective alkylation of dihydroxypyridines can be challenging. In the case of 2,3-dihydroxypyridine (B124209), protection of the 3-hydroxyl group as a benzyloxy ether allows for facile alkylation at other positions. nih.gov For 3,4-dihydroxy systems, direct alkylation often leads to a mixture of products. The choice of base and solvent can influence the ratio of N-alkylation to O-alkylation in related pyridone systems, a principle that may be applicable here. nih.govmdpi.com

O-acylation/Esterification: The formation of esters can be achieved using standard acylation conditions (e.g., acyl chlorides or anhydrides in the presence of a base). The relative reactivity of the two hydroxyl groups would likely be influenced by steric hindrance from the adjacent fluorine atom at C2, potentially favoring acylation at the C4 hydroxyl group.

Given the challenges in direct selective functionalization, the use of protecting groups is often a more viable strategy, which is discussed in section 4.4.

Transformations at the Fluorine Atom and Other Ring Positions

The fluorine atom at the C2 position and the C-H bonds at the C5 and C6 positions are primary sites for further modification of the pyridine (B92270) core.

Late-stage functionalization is a powerful strategy in medicinal chemistry for the rapid diversification of complex molecules. For pyridines, this often involves a two-step process of C-H activation/fluorination followed by Nucleophilic Aromatic Substitution (SNAr). nih.govacs.orgnumberanalytics.com

C-H Fluorination: Direct C-H fluorination can introduce a fluorine atom at a specific position on the pyridine ring. While methods using reagents like AgF₂ often show high selectivity for the C2 position in many pyridine substrates, the presence of activating hydroxyl groups on the 3,4-dihydroxy-2-fluoropyridine ring would likely influence the regioselectivity of any further C-H fluorination. numberanalytics.comorganic-chemistry.orgjocpr.com The electron-rich nature of the ring might make it susceptible to oxidation under harsh fluorinating conditions, and protection of the hydroxyl groups would likely be necessary. organic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr): The SNAr reaction is a cornerstone of pyridine chemistry. The fluorine atom at the C2 position of a pyridine ring is an excellent leaving group for SNAr reactions, often showing higher reactivity than other halogens like chlorine or bromine. nih.gov This allows for the introduction of a wide range of nucleophiles under relatively mild conditions. acs.org The presence of electron-donating hydroxyl groups at the C3 and C4 positions would decrease the electrophilicity of the pyridine ring, potentially making SNAr reactions more challenging compared to unsubstituted or electron-deficient 2-fluoropyridines. researchgate.netwikipedia.orgnih.gov However, studies on 3-methoxy-2-nitropyridines have shown that SNAr with fluoride (B91410) can still proceed efficiently, suggesting that the activating effect of the pyridine nitrogen can overcome the deactivating effect of electron-donating groups. researchgate.netwikipedia.org

The SNAr reaction at the C2 position is a versatile method for introducing a variety of functional groups by displacing the fluoride ion.

Amines: Reaction with primary or secondary amines can yield 2-aminopyridine (B139424) derivatives.

Ethers: Alkoxides and phenoxides can serve as oxygen nucleophiles to produce 2-alkoxy or 2-aryloxy pyridines. wikidoc.org

Esters: While less common via SNAr with carboxylate nucleophiles, this transformation can sometimes be achieved under specific conditions.

The table below summarizes general conditions for SNAr reactions on 2-fluoropyridines with various nucleophiles, which could be adapted for this compound, likely requiring more forcing conditions or catalysis due to the electron-rich nature of the ring.

| Nucleophile Type | Reagent Example | Typical Conditions | Product Type |

| Amine | Morpholine | K₂CO₃, DMSO, 100-140 °C | 2-Amino-pyridine derivative |

| Alcohol/Alkoxide | Sodium Ethoxide | EtOH, reflux | 2-Ethoxy-pyridine derivative |

| Thiol/Thiolate | Sodium Thiophenoxide | NMP or HMPA, microwave, ~100 °C | 2-Thioether-pyridine derivative |

| Cyanide | KCN | DMSO, 100-120 °C | 2-Cyano-pyridine derivative |

This table presents generalized conditions based on literature for various 2-fluoropyridines and may require optimization for this compound. acs.orgwikidoc.org

Analog Synthesis and Structural Diversification

The synthesis of analogs of this compound can be approached by building the pyridine ring from acyclic precursors or by modifying existing pyridine scaffolds.

One potential route for analog synthesis involves the construction of 4-pyridone derivatives, which can be precursors to dihydroxypyridines. For instance, the reaction of 3-amino-3-dialkylaminopropenoates with malonate derivatives can yield 4-hydroxy-2-pyridones. gelest.com Subsequent functionalization and manipulation of the substituent groups, followed by introduction of the C3-hydroxyl group and C2-fluorine, could lead to a diverse range of analogs.

Another approach is the dearomatization of the pyridine ring to form dihydropyridone or dihydropyridine (B1217469) intermediates, which allows for stereoselective functionalization, followed by re-aromatization. organic-chemistry.orgacs.org For example, N-activated pyridinium (B92312) salts can undergo regioselective addition of nucleophiles to generate dihydropyridines.

Orthogonal Protection and Deprotection Methodologies

Due to the presence of multiple reactive sites, an orthogonal protecting group strategy is essential for the selective functionalization of this compound. This involves using protecting groups for the two hydroxyl functions that can be removed under different conditions without affecting each other or other parts of the molecule.

The 3,4-dihydroxy functionality is analogous to a catechol group, and strategies for the selective protection of catechols are applicable here.

Silyl (B83357) Ethers: Groups like tert-butyldimethylsilyl (TBS) and triethylsilyl (TES) are commonly used to protect hydroxyl groups. They can be selectively removed under different conditions. For example, TES ethers can be cleaved under mildly acidic conditions that leave TBS ethers intact. Fluoride sources like TBAF or HF-pyridine are also commonly used for deprotection.

Benzyl (B1604629) Ethers: Benzyl (Bn) groups are stable to a wide range of conditions but can be removed by hydrogenolysis (e.g., H₂, Pd/C). This deprotection method is orthogonal to silyl ethers. However, care must be taken as some N-benzyl groups on heterocycles can be resistant to hydrogenolysis.

Cyclic Acetals and Carbonates: The two adjacent hydroxyl groups can be protected simultaneously using reagents like diphenyl carbonate to form a cyclic carbonate, which can be a useful strategy for protecting the catechol moiety while other functionalizations are performed.

An example of an orthogonal protection strategy could involve:

Selective protection of the C4-OH with a sterically bulky silyl group (e.g., TBDPS).

Protection of the remaining C3-OH with a different protecting group (e.g., a benzyl ether).

Functionalization at other positions (e.g., SNAr at C2).

Selective deprotection of one hydroxyl group for further derivatization, followed by the removal of the second protecting group.

The choice of protecting groups and the sequence of protection/deprotection steps are critical for the successful synthesis of complex derivatives of this compound.

Computational and Theoretical Studies on 3,4 Dihydroxy 2 Fluoropyridine

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3,4-Dihydroxy-2-fluoropyridine at an atomic level. These methods provide a theoretical framework for examining its geometry, stability, and electronic nature.

Density Functional Theory (DFT) Studies on Conformational Preferences and Electronic Behavior

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For compounds like this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine the most stable conformation and to analyze electronic properties. researchgate.netnih.gov

Mulliken population analysis and Molecular Electrostatic Potential (MEP) maps derived from DFT calculations help visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.govtandfonline.com In this compound, the MEP would likely show negative potential around the pyridine (B92270) nitrogen and oxygen atoms, indicating them as sites for electrophilic attack or hydrogen bond acceptance, while regions near hydrogen atoms would show positive potential. tandfonline.com

Table 1: Predicted Electronic Properties of Substituted Pyridines from DFT Studies

| Property | General Observation for Fluoropyridines | General Observation for Dihydroxypyridines | Predicted Effect on this compound |

|---|---|---|---|

| HOMO-LUMO Gap | Tends to be larger, indicating higher stability. researchgate.net | Can be smaller, indicating higher reactivity. nih.gov | Moderate reactivity due to competing substituent effects. |

| Electron Density | Decreased at the pyridine ring due to inductive withdrawal. nih.gov | Increased at the pyridine ring due to resonance donation. | Complex distribution with localized electron-rich and -poor areas. |

| Dipole Moment | Generally increased due to the high electronegativity of fluorine. nih.gov | Influenced by the orientation of polar -OH groups. | A significant dipole moment is expected. |

| Most Negative Potential (MEP) | Near the nitrogen atom, but reduced by the fluorine substituent. | Near the oxygen and nitrogen atoms. tandfonline.com | Strong negative potential is expected near the oxygen and nitrogen atoms. |

This table is generated based on general findings for related compounds and represents expected trends for this compound.

Ab Initio Molecular Orbital Studies

Ab initio molecular orbital methods, which are based on first principles of quantum mechanics without empirical parameters, provide a rigorous approach to studying molecular systems. numberanalytics.comfiu.edu Methods like Møller-Plesset perturbation theory (e.g., MP2) and Hartree-Fock (HF) are used to calculate optimized geometries, vibrational frequencies, and interaction energies. researchgate.netwayne.edu

For fluorinated pyridines, ab initio calculations have been used to determine molecular structures and verify vibrational assignments from experimental spectra. researchgate.net These studies show that halogen substitution can lead to specific changes in bond lengths; for instance, a shortening of the C-N bond adjacent to the fluorine atom is often observed in 2-fluoropyridines. researchgate.net In the case of this compound, ab initio methods would be crucial for accurately predicting the planarity of the ring, the orientation of the hydroxyl groups, and the potential for intramolecular hydrogen bonding between the adjacent hydroxyl groups or between a hydroxyl group and the fluorine atom. These calculations are also essential for analyzing the energies of different tautomers, such as the pyridinone form, which may coexist in equilibrium.

Intermolecular Interactions and Crystal Packing Motifs (General Fluoropyridine/Dihydroxypyridine Focus)

The solid-state structure of this compound would be governed by a variety of intermolecular interactions, leading to specific crystal packing motifs. The analysis of related fluoropyridine and dihydroxypyridine structures provides a strong basis for predicting these interactions. acs.orgscirp.org

The dihydroxy substituents are capable of forming strong, directional hydrogen bonds (O-H···N and O-H···O), which are typically the dominant forces in determining the supramolecular architecture of hydroxylated pyridines. These interactions often lead to the formation of chains, layers, or more complex three-dimensional networks.

The fluorine substituent introduces other, weaker types of interactions. While the C-F bond is highly polar, fluorine is generally considered a weak hydrogen bond acceptor. However, C-H···F interactions can still play a role in crystal packing, especially when stronger hydrogen bond donors and acceptors are absent. rsc.org Of particular interest in fluorinated aromatics are F···F and cation-π interactions. acs.orgacs.org Quantum-chemical calculations on fluoropyridine crystals have shown that F···F interactions can be either weakly attractive or repulsive, depending on their geometry. researchgate.netacs.org The packing of fluorinated pyridines can vary from herringbone patterns to parallel arrangements depending on the degree and position of fluorine substitution. researchgate.netacs.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping potential energy surfaces, identifying transition states, and calculating activation barriers, researchers can gain a detailed understanding of reaction pathways. rsc.org

For fluorinated pyridines, computational studies have been instrumental in understanding reactions such as nucleophilic aromatic substitution (SNAr) and metal-catalyzed C-F bond activation. ucmerced.edu For example, DFT calculations have been used to rationalize the regioselectivity of hydrodefluorination reactions catalyzed by ruthenium complexes, showing how different pathways (stepwise vs. concerted) can be favored depending on the catalyst structure.

In the context of this compound, computational modeling could be used to investigate a variety of potential transformations. This includes electrophilic aromatic substitution, where the model would need to account for the competing directing effects of the hydroxyl and fluoro groups. It could also be used to study the elimination of hydrogen fluoride (B91410) from dihydropyridine (B1217469) intermediates or the mechanism of electrophilic fluorination. mdpi.com Such studies often employ methods like the Artificial Force-Induced Reaction (AFIR) to explore reaction pathways automatically. rsc.org

Prediction of Reactivity and Regioselectivity

Predicting the reactivity and regioselectivity of a molecule is a key application of computational chemistry in synthesis planning. researchgate.netrsc.org For aromatic and heteroaromatic systems, several computational approaches are used to predict the most likely sites for electrophilic or nucleophilic attack.

In electrophilic aromatic substitution reactions, the regioselectivity is governed by the electronic properties of the substituents on the ring. For this compound, the electron-donating hydroxyl groups activate the ring towards electrophilic attack, while the electron-withdrawing fluorine atom deactivates it. Computational methods can predict the outcome of this competition. One effective method involves calculating the NMR chemical shifts of the ring protons or carbons; the position with the lowest calculated chemical shift often correlates with the site of electrophilic attack. nih.gov Another approach is to analyze the molecule's frontier molecular orbitals (FMOs); the site of electrophilic attack often corresponds to the atom with the largest coefficient in the HOMO. researchgate.net Fukui functions can also be calculated to provide a quantitative measure of local reactivity at each atomic site. tandfonline.com

For this compound, these methods would likely predict that electrophilic substitution occurs at the C-5 or C-6 positions, which are activated by the hydroxyl groups and are meta to the deactivating fluorine atom.

Table 2: Computational Methods for Predicting Regioselectivity

| Method | Principle | Application to this compound |

|---|---|---|

| Calculated NMR Shifts | The most shielded nucleus (lowest chemical shift) is often the most nucleophilic site. nih.gov | Predicts the most likely carbon or hydrogen atom to be attacked by an electrophile. |

| Frontier Molecular Orbital (FMO) Analysis | The site of electrophilic attack corresponds to the largest lobe of the HOMO. researchgate.net | Identifies the atomic orbital with the highest electron density available for reaction. |

| Molecular Electrostatic Potential (MEP) | The region of most negative potential is the most likely site for electrophilic attack. tandfonline.com | Visualizes the electron-rich areas of the molecule, primarily around the oxygen and nitrogen atoms. |

| Fukui Function Analysis | Quantifies the change in electron density at each atomic site upon addition or removal of an electron, indicating local nucleophilicity or electrophilicity. tandfonline.com | Provides a ranked list of the most reactive sites for electrophilic, nucleophilic, and radical attack. |

Molecular Dynamics Simulations for Solution-Phase Conformations and Interactions

While quantum chemical calculations are excellent for studying single molecules or small clusters, molecular dynamics (MD) simulations are used to model the behavior of molecules in a condensed phase, such as in an aqueous solution, over time. uni-halle.de MD simulations provide insight into conformational dynamics, solvation structures, and intermolecular interactions with solvent molecules. nih.gov

For this compound in an aqueous solution, MD simulations could reveal the dynamics of its hydrogen bonding network with surrounding water molecules. acs.orgnih.gov The simulations would show how water molecules arrange themselves around the polar hydroxyl groups and the pyridine nitrogen, forming a dynamic solvation shell. The simulations can also be used to explore the conformational flexibility of the molecule, such as the rotation of the hydroxyl groups, and to determine the most populated conformations in solution.

These simulations rely on force fields (like CHARMM or AMBER) to define the potential energy of the system. nih.gov By running simulations for nanoseconds or longer, it is possible to calculate properties such as radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a solute atom, and the average number of hydrogen bonds formed between the solute and solvent. nih.govnih.gov

Theoretical Aspects of Structure-Activity Relationships (SAR) for Analogues

Computational and theoretical studies are pivotal in understanding the structure-activity relationships (SAR) of this compound and its analogues. These in silico methods, including Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking, provide insights into how structural modifications influence biological activity, guiding the design of more potent and selective compounds.

Theoretical investigations into analogues of this compound often focus on the electronic and steric effects of substituents on the pyridine ring. The introduction of fluorine at the C-2 position, for example, significantly alters the electronic properties of the ring, which can modulate binding affinities to target proteins. Computational models are employed to predict these effects.

Molecular docking simulations are a key tool for elucidating the binding modes of this compound analogues with their biological targets. tandfonline.commdpi.comjapsonline.commdpi.combohrium.comresearchgate.netnih.govarcjournals.org These studies can reveal crucial interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of a receptor. For instance, docking studies on related dihydropyridine derivatives have shown that specific substitutions can enhance binding affinity by optimizing these interactions. mdpi.comjapsonline.com

QSAR models provide a quantitative correlation between the chemical structure of analogues and their biological activity. By analyzing a series of related compounds, these models can identify key molecular descriptors that govern activity. For fluorinated pyridine derivatives, descriptors such as lipophilicity (logP), electronic parameters (Hammett constants), and steric factors are often crucial in the QSAR equations. rsc.orgresearchgate.netnih.gov

The following tables present hypothetical and illustrative data based on computational studies of related pyridine and dihydropyridine analogues, demonstrating the principles of SAR.

Interactive Data Tables

Table 1: Predicted Binding Affinities of this compound Analogues from Molecular Docking Studies

This table illustrates how modifications to the substituent at the 5-position of a hypothetical this compound scaffold might influence the predicted binding energy to a target receptor, as determined by molecular docking simulations. Lower binding energy values typically indicate a more favorable interaction.

| Compound ID | 5-Position Substituent | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |

| DFP-01 | -H | -7.5 | Hydrogen bonds from 3-OH and 4-OH |

| DFP-02 | -CH3 | -7.9 | Additional hydrophobic interaction |

| DFP-03 | -Cl | -8.2 | Halogen bond and hydrophobic interaction |

| DFP-04 | -CF3 | -8.8 | Strong dipole interactions |

| DFP-05 | -OCH3 | -7.7 | Potential for additional hydrogen bond |

Table 2: QSAR Model for a Series of Fluorinated Pyridine Analogues

This table presents a hypothetical QSAR equation and the contribution of different molecular descriptors to the predicted biological activity (pIC50). Such models are used to guide the synthesis of new analogues with potentially improved activity.

| Descriptor | Coefficient | Description | Contribution to Activity |

| logP | +0.45 | Lipophilicity | Positive (higher lipophilicity increases activity) |

| σ (Sigma) | -1.20 | Electronic effect of substituent | Negative (electron-withdrawing groups decrease activity) |

| Es (Steric) | -0.15 | Steric parameter of substituent | Negative (bulkier groups decrease activity) |

| (Intercept) | 5.50 | Baseline activity | N/A |

QSAR Equation: pIC50 = 5.50 + 0.45(logP) - 1.20(σ) - 0.15(Es)

Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and the connectivity between them.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques. For 3,4-Dihydroxy-2-fluoropyridine, ¹H NMR would be expected to show distinct signals for the two protons on the pyridine (B92270) ring and the two hydroxyl protons. The chemical shifts (δ) of the ring protons would be influenced by the electron-withdrawing fluorine atom and the electron-donating hydroxyl groups. The coupling patterns (splitting) between adjacent protons would help to confirm their relative positions. Similarly, ¹³C NMR would reveal five distinct signals for the carbon atoms of the pyridine ring, with their chemical shifts indicating their electronic environment.

While specific data for this compound is not available, the NMR data for a closely related compound, 2-fluoro-3-hydroxypyridine , provides valuable insight into the expected spectral features. rsc.org

Table 1: NMR Data for 2-fluoro-3-hydroxypyridine

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) | Assignment |

|---|---|---|---|

| ¹H | 10.34 | s | OH |

| ¹H | 7.55 | dt, J = 4.7, 1.7 Hz | H-6 |

| ¹H | 7.32 | ddd, J = 10.8, 7.8, 1.7 Hz | H-4 |

| ¹H | 7.10 | ddd, J = 7.8, 4.7, 1.2 Hz | H-5 |

| ¹³C | 152.68 | d, JC-F = 233.1 Hz | C-2 |

| ¹³C | 140.19 | d, JC-F = 27.5 Hz | C-3 |

| ¹³C | 135.65 | d, JC-F = 13.1 Hz | C-6 |

| ¹³C | 126.22 | d, JC-F = 5.5 Hz | C-4 |

| ¹³C | 122.65 | d, JC-F = 3.8 Hz | C-5 |

Further context can be drawn from isomers such as 2,6-dihydroxy-5-fluoronicotinamide and 2,6-dihydroxy-3-cyano-5-fluoropyridine , for which ¹H NMR data has been reported in a patent. google.com

Table 2: ¹H NMR Data for Fluorinated Dihydroxypyridine Derivatives

| Compound | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) | Assignment |

|---|---|---|---|

| 2,6-dihydroxy-5-fluoronicotinamide | 7.83 | d, J = 12 Hz | H-4 |

| 2,6-dihydroxy-3-cyano-5-fluoropyridine | 7.09 | d, J = 12 Hz | H-4 |

Fluorine-19 (¹⁹F) NMR for C-F Coupling Analysis

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that provides specific information about the fluorine atoms in a molecule. nih.gov The ¹⁹F chemical shift is very sensitive to the electronic environment, making it an excellent probe for structural analysis. alfa-chemistry.com Furthermore, the coupling between ¹⁹F and adjacent ¹³C and ¹H nuclei (JF-C and JF-H) provides definitive evidence for the placement of the fluorine atom on the pyridine ring. rsc.org For this compound, a single ¹⁹F resonance would be expected, coupled to the ring carbons and the H-3 proton (if tautomeric form allows).

The C-F coupling constants observed in the ¹³C NMR spectrum of 2-fluoro-3-hydroxypyridine (see Table 1) illustrate the type of data obtained. rsc.org The large one-bond coupling (¹JC-F = 233.1 Hz) is characteristic of a fluorine atom directly attached to a carbon, while the smaller two- and three-bond couplings provide further structural confirmation. rsc.org The development of new ¹⁹F-centered NMR methodologies allows for the comprehensive analysis of complex mixtures of fluorinated compounds without separation. rsc.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei. mdpi.com

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show a correlation between the protons at the C-5 and C-6 positions, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded carbon and proton atoms. It would be used to definitively assign the ¹H signals to their corresponding ¹³C signals in the pyridine ring. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound, allowing for the determination of its molecular formula. The fragmentation pattern observed in the mass spectrum offers additional structural information. For this compound (C₅H₄FNO₂), the calculated exact mass is 129.0226 g/mol .

Analysis of related dihydroxypyridines can provide insight into the expected fragmentation pathways, which often involve the loss of small, stable molecules like CO, HCN, or water from the parent ion.

Table 3: Mass Spectrometry Data for Related Dihydroxypyridines

| Compound | Technique | Precursor Ion (m/z) | Key Fragment Ions (m/z) |

|---|---|---|---|

| 2,3-Dihydroxypyridine (B124209) | LC-ESI-QTOF | 112.0393 [M+H]⁺ | 94.0286, 43.0170 |

| 2,6-Dihydroxypyridine (B1200036) | LC-ESI-Orbitrap | 112.0393 [M+H]⁺ | 94.029, 66.034 |

| 3,6-dichloro-2,5-dihydroxypyridine | MS | 181.9 [M-H]⁻ | Not specified |

LC-MS/MS Method Development for Derivatized Compounds

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for analyzing compounds in complex matrices. For molecules with poor ionization efficiency, such as some dihydroxy compounds, chemical derivatization can be employed. researchgate.net Derivatization can improve chromatographic behavior and enhance MS/MS detectability.

For this compound, the two hydroxyl groups are potential sites for derivatization. Reagents that react with hydroxyl groups can introduce a permanently charged or easily ionizable tag, significantly improving the sensitivity of LC-MS/MS analysis. For example, the development of a method for vitamin D metabolites, which also contain hydroxyl groups, utilized 2-fluoro-1-methylpyridinium (FMP) p-toluene sulfonate for derivatization to increase detection sensitivity. nih.gov A similar strategy could be developed for this compound to enable trace-level quantification in various samples.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. mt.com Specific functional groups have characteristic absorption or scattering frequencies, making these methods excellent for functional group identification.

For this compound, the following characteristic vibrational bands would be expected:

O-H stretching : A broad band in the IR spectrum, typically in the 3200-3600 cm⁻¹ region, characteristic of hydrogen-bonded hydroxyl groups.

C-H stretching : Aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region. mewaruniversity.org

C=C and C=N stretching : Vibrations associated with the pyridine ring would be observed in the 1400-1650 cm⁻¹ region.

C-F stretching : A strong absorption band in the IR spectrum, typically found in the 1000-1300 cm⁻¹ range for aryl fluorides.

O-H bending : These vibrations appear in the fingerprint region of the spectrum.

The vibrational spectra of 2,3-dihydroxypyridine and 5-bromo-2,3-dihydroxy pyridine have been studied and provide a reference for assigning the spectra of the title compound. mewaruniversity.orgnih.gov

Table 4: Vibrational Spectroscopy Data for Related Dihydroxypyridines (in cm⁻¹)

| Assignment | 2,3-Dihydroxypyridine (FT-IR) | 2,3-Dihydroxypyridine (FT-Raman) | 5-bromo-2,3-dihydroxy pyridine (IR) |

|---|---|---|---|

| O-H Stretch | 3421 | 3420 | - |

| C-H Stretch | 3105 | 3108 | 3115, 3105 |

| C=O Stretch | - | - | 1680 |

| Ring (C=C/C=N) Stretch | 1638, 1572, 1478 | 1635, 1570, 1475 | - |

| C-O-H in-plane bend | 1340 | 1342 | - |

| Ring Breathing | 1002 | 1005 | - |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid. This technique would provide unequivocal proof of the connectivity and stereochemistry of this compound, assuming a suitable single crystal can be obtained.

The process involves irradiating a single crystal of the compound with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of individual atoms can be determined. For a substituted pyridine derivative, this analysis would confirm the precise locations of the fluorine atom and the two hydroxyl groups on the pyridine ring, as well as the bond lengths and angles between all constituent atoms.

In studies of similar heterocyclic compounds, such as 1,4-dihydropyridine (B1200194) derivatives and other substituted pyridines, single-crystal X-ray diffraction has been instrumental. researchgate.netbutlerov.comgrin.com For instance, research on a 1,4-dihydropyridine derivative highlighted how X-ray crystallography revealed the monoclinic crystal system and the role of intermolecular hydrogen bonds in stabilizing the crystal lattice. doi.org Similarly, the crystal structure of 2-amino-3-hydroxypyridin-1-ium 6-methyl-2,2,4-trioxo-2H,4H-1,2,3-oxathiazin-3-ide was elucidated, detailing the ionic interactions and hydrogen bonding network. iucr.org In the case of 4-amino-5-fluoro-2-oxo-2,3-dihydropyrimidin-1-ium 3-hydroxypyridine-2-carboxylate, X-ray analysis confirmed the protonation sites and the intricate supramolecular architecture formed through various hydrogen bonds. nih.goviucr.org

For this compound, the crystallographic data would be expected to reveal significant hydrogen bonding interactions involving the hydroxyl groups, which would influence the molecular packing in the crystal. The data obtained would be presented in a crystallographic information file (CIF) and would include key parameters such as those hypothetically listed in the table below.

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 7.58 |

| b (Å) | 8.12 |

| c (Å) | 9.45 |

| β (°) | 105.2 |

| Volume (ų) | 560.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.520 |

| R-factor (%) | 4.5 |

Advanced Chromatographic Techniques (e.g., HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of a synthesized compound and for its quantitative analysis. sielc.com For this compound, an HPLC method would be developed to separate the target compound from any unreacted starting materials, byproducts, or degradation products.

A typical HPLC system for this purpose would utilize a reversed-phase column (e.g., a C18 column). The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic solvent like acetonitrile (B52724) or methanol. sielc.comnih.govdoi.org A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient separation of compounds with varying polarities. nih.govdoi.org Detection would most commonly be achieved using a UV detector, set to a wavelength where the pyridine ring exhibits strong absorbance (typically around 250-280 nm). sielc.com

The purity of a sample of this compound would be determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve would be constructed by injecting known concentrations of a pure standard of the compound and plotting the peak area against concentration. This allows for the precise determination of the concentration of this compound in a given sample. Research on other pyridine derivatives, such as sesquiterpene pyridine alkaloids, has demonstrated the utility of HPLC coupled with mass spectrometry (HPLC-MS) for both identification and quantification in complex matrices. nih.govdoi.orgresearchgate.netnih.gov

| HPLC Parameter | Typical Conditions |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) sielc.com |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile sielc.com |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min sielc.com |

| Detection | UV at 254 nm sielc.com |

| Retention Time | Hypothetically 8.5 min |

In some instances, the inherent properties of an analyte may not be optimal for detection by a particular analytical method. In such cases, chemical derivatization can be employed to enhance detectability. For this compound, while its aromatic nature likely provides sufficient UV absorbance for HPLC analysis, derivatization could be considered for other analytical scenarios, such as gas chromatography (GC) or to improve ionization efficiency in mass spectrometry.

The hydroxyl groups of this compound are the most likely targets for derivatization. They could be converted to their corresponding silyl (B83357) ethers by reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This would increase the volatility of the compound, making it amenable to GC analysis.

Alternatively, for enhanced detection in fluorescence-based HPLC, a derivatizing agent that introduces a fluorophore could be used. For example, reaction with dansyl chloride would attach a highly fluorescent dansyl group to the hydroxyl moieties, significantly lowering the limit of detection. While specific derivatization strategies for this compound are not documented, the principles are well-established in the analysis of other substituted heterocycles and phenols. benthamdirect.com

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a pure sample of a compound. arxiv.orgcore.ac.ukmdpi.com This data is then used to confirm that the empirical formula of the synthesized compound matches its expected molecular formula.

For this compound (C₅H₄FNO₂), the theoretical elemental composition can be calculated based on its atomic constituents. A highly purified sample of the compound would be subjected to combustion analysis, where it is burned in an excess of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are collected and measured, allowing for the calculation of the percentage of each element in the original sample. The experimentally determined percentages should closely match the theoretical values, typically within a margin of ±0.4%, to validate the empirical formula. arxiv.orgmdpi.com This technique is routinely reported in the synthesis of novel pyridine derivatives to provide foundational evidence of the compound's composition. benthamdirect.comsioc-journal.cnnih.govresearchgate.net

| Element | Theoretical (%) | Found (%) (Hypothetical) |

|---|---|---|

| Carbon (C) | 46.52 | 46.48 |

| Hydrogen (H) | 3.12 | 3.15 |

| Nitrogen (N) | 10.85 | 10.81 |

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research

Role as a Key Synthetic Building Block in Heterocyclic Chemistry